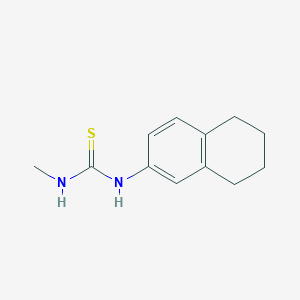![molecular formula C12H8N2O4 B4327683 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione](/img/structure/B4327683.png)
3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione
描述
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is a heterocyclic compound that features a chromeno-pyrazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The chromeno-pyrazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-hydroxy-1-methyl-2H-chromen-2-one with hydrazine derivatives can lead to the formation of the desired pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products.
化学反应分析
Types of Reactions: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione, while reduction can produce 3-hydroxy-1-methyl-2,3-dihydrochromeno[3,4-b]pyrazine-2,5(1H)-dione.
科学研究应用
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
相似化合物的比较
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyridine-2,5(1H)-dione: Similar structure but with a pyridine ring instead of pyrazine.
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrimidine-2,5(1H)-dione: Contains a pyrimidine ring, offering different biological activities.
Uniqueness: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is unique due to its specific pyrazine ring, which can confer distinct electronic and steric properties. These properties can influence its interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
1-methyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-14-9-6-4-2-3-5-7(6)18-12(17)8(9)13-10(15)11(14)16/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXWPZKAQHYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4327635.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327657.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327662.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327677.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B4327693.png)

![2-[3-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)-1,3,4-OXADIAZOLE](/img/structure/B4327706.png)
![2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327709.png)
